

In Vitro Biological Activities of Dihydroisotanshinone I: A Technical Guide

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Compound of Interest		
Compound Name:	Dihydroisotanshinone II	
Cat. No.:	B590114	Get Quote

Note on Nomenclature: The compound of interest, Dihydroisotanshinone I (DT), is a bioactive constituent isolated from the roots of Salvia miltiorrhiza (Danshen). While the query specified "Dihydroisotanshinone II," extensive literature searches indicate that this is likely a misnomer, as the vast majority of research focuses on Dihydroisotanshinone I. This document will detail the in vitro biological activities of Dihydroisotanshinone I.

This technical guide provides a comprehensive overview of the in vitro biological activities of Dihydroisotanshinone I, with a focus on its anticancer and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activities

Dihydroisotanshinone I has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and ferroptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

Data Presentation: Cytotoxicity and Antiproliferative Effects



Cell Line	Cancer Type	Assay	Endpoint	IC50 / Effect	Citation
MCF-7	Breast Cancer	XTT Assay	Proliferation Inhibition	Significant inhibition at 10 µM	[1]
MDA-MB-231	Breast Cancer	XTT Assay	Proliferation Inhibition	Significant inhibition at 10 µM	[1]
PC-3	Prostate Cancer	Apoptosis Assay	Apoptosis Induction	Partial apoptosis (7.3%) at 10 µM after 24h	[2]
DU145	Prostate Cancer	Migration Assay	Inhibition of Migration	Dose- dependent inhibition	
HCCLM3, SMMC7721, Hep3B, HepG2	Hepatocellula r Carcinoma	Growth Inhibition Assay	Growth Inhibition	Effective inhibition observed	[3]
Eca-109, TE- 1	Esophageal Squamous Cell Carcinoma	CCK-8 Assay	Proliferation Inhibition	Dose- dependent inhibition	

Key Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis and Ferroptosis in Breast Cancer:

Dihydroisotanshinone I has been shown to induce both apoptosis and ferroptosis in breast cancer cell lines MCF-7 and MDA-MB-231[1][4]. A key mechanism in the induction of ferroptosis is the downregulation of Glutathione Peroxidase 4 (GPX4) protein expression[1][4]. The induction of apoptosis is confirmed by the upregulation of cleaved PARP, a critical apoptotic protein[1].



1.2.2. Inhibition of Prostate Cancer Cell Migration:

In both androgen-dependent and -independent prostate cancer cells, Dihydroisotanshinone I inhibits migration. This is achieved by disrupting the crosstalk between cancer cells and macrophages through the inhibition of the STAT3/CCL2 signaling pathway. Dihydroisotanshinone I reduces the secretion of CCL2 from both macrophages and prostate cancer cells and inhibits the phosphorylation and nuclear translocation of STAT3[5][6].

1.2.3. Suppression of Hepatocellular Carcinoma:

Dihydroisotanshinone I inhibits the growth of several hepatocellular carcinoma cell lines and induces apoptosis. This is mediated through the suppression of the JAK2/STAT3 signaling pathway[3].

1.2.4. Induction of Apoptosis in Esophageal Squamous Cell Carcinoma:

In esophageal squamous cell carcinoma cells, Dihydroisotanshinone I induces apoptosis through the mitochondrial pathway, which is mediated by the STAT3 signaling pathway[7].

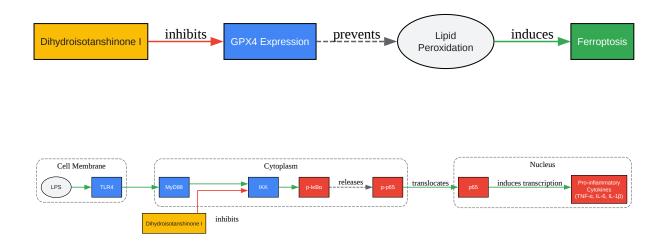
Signaling Pathways in Anticancer Activity



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Caption: Dihydroisotanshinone I inhibits prostate cancer cell migration via the STAT3/CCL2 pathway.





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